molecular formula C17H21FN2O2 B5677876 8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol

8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol

Cat. No. B5677876
M. Wt: 304.36 g/mol
InChI Key: GVGHKJVHLWSEJF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include various derivatives of quinoline. These compounds are of significant interest due to their wide range of applications and properties.

Synthesis Analysis

  • Khanvilkar and Bedekar (2018) describe a synthesis method for a related compound, 2-(quinolin-8-yloxy)cyclohexan-1-ol, which involves chemical and bio-catalytic steps, suggesting a potential pathway for the synthesis of related quinoline derivatives (Khanvilkar & Bedekar, 2018).

Molecular Structure Analysis

  • Drysdale et al. (2000) conducted a study on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and their derivatives, providing insights into the structure-activity relationship, which could be relevant for understanding the molecular structure of similar quinoline compounds (Drysdale et al., 2000).

Chemical Reactions and Properties

  • Uchiyama et al. (1998) explored the cyclization of certain ketone oximes, yielding quinolin-8-ols, which highlights the chemical reactions and properties of quinoline derivatives (Uchiyama et al., 1998).

Physical Properties Analysis

  • Son et al. (2010) studied 8-(dimesitylboryl)quinoline, focusing on its physical properties such as reactivity and coordination with metals, which provides insights into the physical characteristics of quinoline compounds (Son et al., 2010).

Chemical Properties Analysis

  • Suliman et al. (2014) investigated the chemical properties of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, including their electronic structures and photophysical properties, which can be informative for understanding the chemical properties of related quinoline compounds (Suliman et al., 2014).

properties

IUPAC Name

8-fluoro-2-[[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-20(10-17(11-21)6-3-7-17)9-12-8-15(22)13-4-2-5-14(18)16(13)19-12/h2,4-5,8,21H,3,6-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGHKJVHLWSEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)C2=C(N1)C(=CC=C2)F)CC3(CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol

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